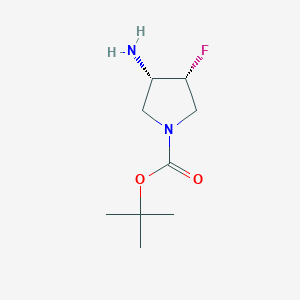

(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate

Description

The exact mass of the compound (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,11H2,1-3H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQXHFOCKKIWJL-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501163513 | |

| Record name | 1,1-Dimethylethyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174020-30-4 | |

| Record name | 1,1-Dimethylethyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174020-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYL (3S,4R)-3-AMINO-4-FLUOROPYRROLIDINE-1-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

CAS Number: 1174020-30-4

Prepared by: Gemini, Senior Application Scientist

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The pyrrolidine ring, a prevalent motif in numerous FDA-approved drugs, offers a versatile, three-dimensional framework for exploring chemical space.[1] The fusion of these two concepts in the form of fluorinated pyrrolidines has led to the development of potent and selective therapeutic agents. This guide provides an in-depth technical overview of (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate , a chiral building block of significant interest for researchers and drug development professionals.

The presence of a fluorine atom can dramatically alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[2][3] Specifically, the vicinal amino and fluoro substituents on the pyrrolidine ring of the title compound create a unique stereoelectronic environment, making it a valuable synthon for targeting a range of biological entities, most notably dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a target for type 2 diabetes therapies.[4] This document will detail a robust synthetic pathway to this molecule, its comprehensive characterization, and a discussion of its applications in contemporary drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 1174020-30-4 | [5][6] |

| Molecular Formula | C9H17FN2O2 | [5][6] |

| Molecular Weight | 204.24 g/mol | [5][6] |

| Predicted Density | 1.13 ± 0.1 g/cm³ | [6] |

| Predicted Boiling Point | 266.1 ± 40.0 °C | [6] |

| Predicted Flash Point | 114.7 ± 27.3 °C | [6] |

| Predicted Refractive Index | 1.482 | [6] |

Stereoselective Synthesis

The synthesis of enantiomerically pure (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate is a multi-step process that requires careful control of stereochemistry. The following protocol is an adaptation of established methods for the synthesis of similar fluorinated pyrrolidine derivatives and represents a reliable pathway to the target compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate.

Experimental Protocol

Step 1: Oxidation of tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate

-

Dissolve tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate in dichloromethane (DCM) at 0 °C.

-

Add Dess-Martin periodinane portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-oxopyrrolidine-1-carboxylate.

Step 2: Asymmetric Fluorination

-

Dissolve the crude ketone from Step 1 in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

-

Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF to generate the enolate.

-

After stirring for 1 hour at -78 °C, add a solution of N-fluorobenzenesulfonimide (NFSI) in THF.

-

Allow the reaction to slowly warm to room temperature overnight.

-

Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, dry the combined organic layers, and concentrate. Purify by column chromatography to obtain tert-butyl (4S)-4-fluoro-3-oxopyrrolidine-1-carboxylate.

Step 3: Stereoselective Ketone Reduction

-

Dissolve the fluorinated ketone from Step 2 in methanol and cool to 0 °C.

-

Add sodium borohydride (NaBH₄) portion-wise. The stereoselectivity of this reduction is directed by the existing fluorine atom, favoring the formation of the cis product.

-

Stir for 1-2 hours at 0 °C, monitoring by TLC.

-

Quench the reaction by the slow addition of water and then concentrate the mixture.

-

Extract the aqueous residue with ethyl acetate, dry the combined organic layers, and concentrate to yield crude tert-butyl (3R,4S)-4-fluoro-3-hydroxypyrrolidine-1-carboxylate.

Step 4: Mesylation of the Hydroxyl Group

-

Dissolve the crude alcohol from Step 3 in DCM and cool to 0 °C.

-

Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl).

-

Stir the reaction at 0 °C for 1-2 hours.

-

Wash the reaction mixture with cold water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude mesylate.

Step 5: Azide Substitution

-

Dissolve the crude mesylate from Step 4 in dimethylformamide (DMF).

-

Add sodium azide (NaN₃) and heat the mixture to 80-90 °C. The reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at C-3.

-

Monitor the reaction by TLC. After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry, and concentrate to yield crude tert-butyl (3S,4R)-3-azido-4-fluoropyrrolidine-1-carboxylate.

Step 6: Reduction of the Azide

-

Dissolve the crude azide from Step 5 in methanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide peak).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to afford the final product, (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate.

Characterization Data

Expected ¹H NMR (CDCl₃, 400 MHz):

-

δ 4.8-5.0 (dm, 1H, J ≈ 50 Hz, CHF)

-

δ 3.4-3.8 (m, 4H, CH₂NCH₂)

-

δ 3.2-3.4 (m, 1H, CHN)

-

δ 1.6-1.8 (br s, 2H, NH₂)

-

δ 1.45 (s, 9H, C(CH₃)₃)

Expected ¹³C NMR (CDCl₃, 100 MHz):

-

δ 154.5 (C=O)

-

δ 95.0 (d, J ≈ 180 Hz, CF)

-

δ 80.0 (C(CH₃)₃)

-

δ 55.0 (d, J ≈ 20 Hz, CN)

-

δ 50.0 (t, CH₂N)

-

δ 48.0 (t, CH₂N)

-

δ 28.5 (C(CH₃)₃)

Applications in Drug Discovery

(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate is a valuable building block for the synthesis of inhibitors of dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by preventing the degradation of incretin hormones, which in turn increases insulin secretion and suppresses glucagon release in a glucose-dependent manner.

Mechanism of Action in DPP-4 Inhibition

Caption: Mechanism of DPP-4 inhibition by drugs derived from the fluorinated pyrrolidine scaffold.

The amino group of the pyrrolidine ring can form a key interaction with the catalytic site of the DPP-4 enzyme, while the fluorine atom can enhance binding affinity and improve metabolic stability. The specific (3S,4R) stereochemistry is often crucial for optimal fitting into the enzyme's active site, leading to high potency and selectivity. Several patents cite the use of this building block in the synthesis of novel compounds for the treatment of autoimmune diseases, suggesting its utility extends beyond diabetes.[7][8]

Conclusion

(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate is a synthetically accessible and highly valuable chiral building block for drug discovery. Its unique stereochemical and electronic properties, imparted by the vicinal amino and fluoro groups, make it an attractive starting material for the development of potent and selective enzyme inhibitors, particularly for DPP-4. The detailed synthetic protocol and understanding of its potential applications provided in this guide are intended to facilitate its use by researchers and scientists in the development of next-generation therapeutics.

References

- 1. tert-butyl 3-aMino-4-fluoropiperidine-1-carboxylate(1334414-00-4) 1H NMR spectrum [chemicalbook.com]

- 2. (3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate - CAS:1174020-30-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate | C9H17FN2O2 | CID 45489881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (3s,4r)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate, CasNo.1174020-30-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 8. Synthesis and characterization of tris-methacrylated 3,4,5-tris - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Role of Fluorinated Pyrrolidines in Medicinal Chemistry

An In-Depth Technical Guide on the Physicochemical and Synthetic Aspects of (3S,4R)-3-amino-4-fluoropyrrolidine

The introduction of fluorine into molecular scaffolds is a well-established and powerful strategy in modern drug discovery. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and physicochemical properties of a drug candidate. These influences include modulating metabolic stability, pKa, lipophilicity, and binding affinity. Within the diverse landscape of fluorinated building blocks, fluorinated pyrrolidines have emerged as particularly valuable motifs.

This technical guide focuses on a specific stereoisomer, (3S,4R)-3-amino-4-fluoropyrrolidine. While extensive public data on this precise molecule is limited, this document aims to provide a comprehensive overview of its core physical and chemical properties by drawing upon established principles of organic chemistry, data from analogous structures, and insights from its potential applications in drug development. The strategic placement of the fluorine atom and the amino group in a trans configuration on the pyrrolidine ring creates a unique conformational and electronic profile, making it an attractive building block for novel therapeutics. This guide will serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the potential of this and related fluorinated heterocycles.

Physicochemical Properties: A Data-Driven Overview

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems. For (3S,4R)-3-amino-4-fluoropyrrolidine, these properties are heavily influenced by the interplay between the basic amino group, the polar C-F bond, and the pyrrolidine ring. The following table summarizes key estimated and known physicochemical parameters.

| Property | Value | Source |

| Molecular Formula | C4H9FN2 | N/A |

| Molecular Weight | 104.13 g/mol | N/A |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| pKa (of the amine) | Estimated 8.5 - 9.5 | Inferred from similar aminopyrrolidines |

| LogP | Estimated -1.0 to 0.0 | Inferred from structure |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from structure |

Expert Insights on Physicochemical Profile:

-

The presence of the highly polar C-F bond and the basic amino group suggests that (3S,4R)-3-amino-4-fluoropyrrolidine will exhibit high aqueous solubility, a desirable trait for many drug candidates.

-

The fluorine atom, being highly electronegative, is expected to lower the pKa of the vicinal amino group compared to a non-fluorinated analogue. This modulation of basicity can be critical for optimizing interactions with biological targets and for fine-tuning pharmacokinetic profiles.

-

The trans configuration of the amino and fluoro substituents will likely lead to a more conformationally rigid structure compared to the cis isomer, which can be advantageous for achieving specific binding geometries with target proteins.

Chemical Properties and Synthetic Considerations

The chemical reactivity of (3S,4R)-3-amino-4-fluoropyrrolidine is dominated by the nucleophilic amino group. This primary amine can readily participate in a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules.

Key Chemical Transformations:

-

Acylation: The amino group can be acylated with acid chlorides, anhydrides, or activated esters to form amides. This is a common strategy for incorporating the fluoropyrrolidine moiety into larger molecules.

-

Alkylation: The amine can undergo nucleophilic substitution with alkyl halides or reductive amination with aldehydes and ketones to form secondary or tertiary amines.

-

Boc Protection: The amino group is typically protected, often with a tert-butyloxycarbonyl (Boc) group, during multi-step syntheses to prevent unwanted side reactions. The deprotection is usually achieved under acidic conditions.

Synthetic Strategy Overview:

The synthesis of stereochemically defined fluorinated pyrrolidines is a non-trivial challenge. A common approach involves the use of a chiral starting material to control the stereochemistry. A plausible synthetic route to (3S,4R)-3-amino-4-fluoropyrrolidine could start from a chiral precursor, such as a protected 4-hydroxyproline derivative.

Caption: Conceptual synthetic workflow for (3S,4R)-3-amino-4-fluoropyrrolidine.

Experimental Protocols: A Guide to Characterization

The following are generalized protocols for the characterization of (3S,4R)-3-amino-4-fluoropyrrolidine.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure and stereochemistry of the molecule.

-

Methodology:

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

-

Key expected signals:

-

¹H NMR: Complex multiplets for the pyrrolidine ring protons. The protons on the carbons bearing the fluorine and amino groups will show characteristic splitting patterns.

-

¹³C NMR: Four distinct signals for the pyrrolidine ring carbons. The carbon attached to fluorine will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance, likely a multiplet due to coupling with adjacent protons.

-

-

2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) can be used to definitively assign all protons and carbons and to confirm the trans stereochemistry through nuclear Overhauser effects.

-

2. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and confirm the elemental composition.

-

Methodology:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

-

Acquire a high-resolution mass spectrum (HRMS).

-

The expected [M+H]⁺ ion would be at m/z 105.0775.

-

3. Chiral High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the enantiomeric and diastereomeric purity.

-

Methodology:

-

Select a suitable chiral stationary phase (e.g., a polysaccharide-based column).

-

Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Inject a solution of the compound and monitor the elution profile using a UV detector.

-

The goal is to achieve baseline separation of all possible stereoisomers.

-

Caption: Workflow for the synthesis and characterization of (3S,4R)-3-amino-4-fluoropyrrolidine.

Conclusion: A Versatile Building Block for Future Discoveries

(3S,4R)-3-amino-4-fluoropyrrolidine represents a valuable and strategically designed building block for medicinal chemistry. Its unique combination of a stereochemically defined pyrrolidine scaffold, a basic amino group for further functionalization, and a strategically placed fluorine atom for modulating physicochemical and pharmacokinetic properties makes it an attractive starting point for the design of novel therapeutics. While detailed experimental data for this specific isomer remains to be fully disclosed in the public domain, this guide provides a solid foundation for understanding its expected properties and for designing experimental plans for its synthesis and characterization. As the demand for novel chemical entities in drug discovery continues to grow, the importance of such unique fluorinated building blocks is poised to increase, paving the way for the development of next-generation medicines.

References

-

Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

The Role of Fluorine in Drug Design and Development. Nature Reviews Drug Discovery. [Link]

-

Synthesis of Fluorinated Pyrrolidines. The Journal of Organic Chemistry. [Link]

-

Stereoselective Synthesis of Amino Acids and Peptides. Chemical Reviews. [Link]

An In-Depth Technical Guide to the Stereoselective Synthesis of Boc-Protected (3S,4R)-3-Amino-4-Fluoropyrrolidine

Introduction

Fluorinated heterocyclic compounds are of paramount importance in modern medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into bioactive molecules can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Among these, the fluorinated pyrrolidine scaffold is a privileged motif found in numerous pharmaceuticals. This guide provides a comprehensive, in-depth technical overview of a robust and stereoselective synthetic route to Boc-protected (3S,4R)-3-amino-4-fluoropyrrolidine, a valuable chiral building block for the synthesis of novel therapeutic agents.

This document is intended for researchers, scientists, and drug development professionals. It will not only detail the synthetic protocols but also delve into the underlying principles of stereochemical control that are critical for the successful synthesis of this specific diastereomer. The presented synthesis leverages a chiral pool starting material and employs key stereoselective transformations to install the desired stereocenters with high fidelity.

Synthetic Strategy and Retrosynthetic Analysis

The chosen synthetic strategy commences from the readily available chiral precursor, N-Boc-4-oxo-L-proline benzyl ester. This approach allows for the establishment of the initial stereocenter at C2, which then directs the stereochemistry of subsequent transformations. The key steps in our synthetic design are:

-

Diastereoselective Fluorination: Introduction of the fluorine atom at the C3 position.

-

Stereoselective Reduction: Reduction of the C4 ketone to a hydroxyl group with a defined stereochemistry.

-

Stereoinvertive Amination: Conversion of the C4 hydroxyl group to an amino group with inversion of configuration.

-

Final Protection: Installation of the Boc protecting group on the newly introduced C3 amino group.

A retrosynthetic analysis of the target molecule is presented below:

Spectroscopic and Structural Elucidation of (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate, a key building block in medicinal chemistry and drug development. The strategic introduction of a fluorine atom into the pyrrolidine ring significantly influences the molecule's conformation, basicity, and metabolic stability, making a thorough understanding of its structural and electronic characteristics paramount for its application. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside proven experimental protocols.

Molecular Structure and Stereochemistry

(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate possesses a pyrrolidine ring functionalized with a fluorine atom at the 4-position and an amino group at the 3-position. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the ring nitrogen. The stereochemistry, (3S,4R), dictates a cis relationship between the amino and fluoro substituents.

Caption: A generalized workflow for acquiring NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C-H Stretch (alkane) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Boc-carbamate) | 1680 - 1720 | Strong |

| N-H Bend (amine) | 1590 - 1650 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

| C-F Stretch | 1000 - 1400 | Strong |

Note: Predicted data is based on characteristic absorption frequencies for the respective functional groups.

Experimental Protocol for FTIR Data Acquisition

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: A background spectrum of the clean ATR crystal is acquired.

-

Sample Scan: The sample spectrum is acquired.

-

Data Processing: The background is subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₉H₁₇FN₂O₂

-

Molecular Weight: 204.24 g/mol

-

Expected [M+H]⁺: m/z 205.13

Predicted Fragmentation Pattern

The fragmentation of N-Boc protected compounds is well-documented. The most common fragmentation pathways involve the loss of the Boc group or parts of it.

-

Loss of isobutylene: [M+H - 56]⁺ at m/z 149. This is a characteristic fragmentation for Boc-protected amines.

-

Loss of the Boc group: [M+H - 100]⁺ at m/z 105.

-

Loss of tert-butyl: [M+H - 57]⁺ at m/z 148.

Caption: Predicted fragmentation pathways in ESI-MS.

Experimental Protocol for LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatography: Inject the sample onto a C18 reverse-phase HPLC column.

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Mass Analysis: Acquire the mass spectrum using a time-of-flight (TOF) or quadrupole mass analyzer.

Conclusion

References

- BenchChem. (2025). Comparative NMR Analysis of (S)-3-(Difluoromethyl)pyrrolidine and Structurally Related Fluorinated Pyrrolidines.

- BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming Boc Protection.

- BenchChem. (2025). Comparative Analysis of (R)-(-)-N-Boc-3-pyrrolidinol: A Mass Spectrometry Perspective.

- O'Hagan, D. (2008). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed.

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.

- Goud, R., et al. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

1H NMR and 13C NMR of (3S,4R)-3-amino-4-fluoropyrrolidine derivative

An In-Depth Guide to the ¹H and ¹³C NMR Analysis of (3S,4R)-3-Amino-4-Fluoropyrrolidine Derivatives

Introduction

The 3-amino-4-fluoropyrrolidine scaffold is a privileged motif in modern medicinal chemistry, appearing in a wide array of pharmacologically active agents, including potent and selective inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4). The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] The precise stereochemical arrangement of the amino and fluoro substituents is critical for biological activity, making robust and unambiguous structural characterization essential.

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for the detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of the (3S,4R)-3-amino-4-fluoropyrrolidine core. As a Senior Application Scientist, this document synthesizes fundamental NMR principles with practical, field-proven methodologies to enable confident structural and stereochemical assignment. We will explore the characteristic spectral signatures of this scaffold, delve into the causality behind observed chemical shifts and coupling constants, and outline a systematic approach using both one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Section 1: Fundamental NMR Principles for the Fluoropyrrolidine Scaffold

The NMR spectra of (3S,4R)-3-amino-4-fluoropyrrolidine derivatives are governed by the interplay of electron-withdrawing effects from the nitrogen and fluorine atoms, the rigid stereochemistry of the pyrrolidine ring, and the presence of the NMR-active ¹⁹F nucleus.

Chemical Shift (δ)

-

Influence of Electronegativity: The nitrogen of the amino group and the highly electronegative fluorine atom exert strong inductive (-I) effects, deshielding nearby protons and carbons. Consequently, the methine protons H3 and H4, and the methylene protons at H2 and H5, are shifted downfield compared to an unsubstituted pyrrolidine ring (which has ¹³C shifts around 25.5 and 47.0 ppm).[2][3] The carbons directly attached to these heteroatoms (C3 and C4) will also be significantly downfield.

-

Stereochemical Effects & Diastereotopicity: The (3S,4R) configuration establishes two fixed chiral centers in the molecule. This permanent chirality renders the local environment of the two protons on the C2 methylene group non-equivalent. The same applies to the two protons on the C5 methylene group. These geminal protons are therefore diastereotopic .[4] This has a critical consequence for the ¹H NMR spectrum: they will have different chemical shifts and will exhibit mutual spin-spin coupling (geminal coupling, ²JHH). This often results in complex, higher-order multiplets for the pyrrolidine ring protons.[5]

Spin-Spin Coupling (J)

Spin-spin coupling provides invaluable information about the connectivity and geometry of the molecule. In this scaffold, four types of coupling are paramount.

-

Geminal Coupling (²JHH): Strong coupling (typically 10-15 Hz) will be observed between the diastereotopic protons on C2 (H2a/H2b) and C5 (H5a/H5b).

-

Vicinal Coupling (³JHH): This coupling between adjacent protons (e.g., H2-H3, H3-H4, H4-H5) is highly dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation.[6] The trans arrangement of the amino and fluoro substituents in the (3S,4R) isomer dictates a specific set of dihedral angles, leading to characteristic ³JHH values that are key to stereochemical assignment.

-

Proton-Fluorine Coupling (ⁿJHF): The ¹⁹F nucleus (spin I=1/2, 100% natural abundance) couples strongly to protons.[7]

-

A large geminal coupling (²JHF) of approximately 45-55 Hz is expected between F and H4.[8]

-

Smaller vicinal couplings (³JHF) will exist between F and H3, as well as F and the H5 protons.

-

These additional couplings significantly increase the complexity of the proton multiplets.

-

-

Carbon-Fluorine Coupling (ⁿJCF): ¹³C spectra of fluorinated compounds are often complicated by C-F coupling, which can be very large.[9][10]

-

¹JCF: The direct one-bond coupling between C4 and F is typically very large, often in the range of 170-250 Hz.[9][11]

-

²JCF and ³JCF: Two- and three-bond couplings are also significant (e.g., C3-F, C5-F, C2-F) and will split the corresponding carbon signals into doublets or more complex multiplets.[11][12] These couplings can make carbon signals, especially those with low intensity, difficult to identify as they are split and may be lost in the baseline noise.[10]

-

Section 2: Predicted 1D NMR Spectral Analysis

The following tables summarize the expected spectral features for a generic N-protected (3S,4R)-3-amino-4-fluoropyrrolidine derivative. Note that exact chemical shifts are highly dependent on the solvent and the nature of the N-substituent (R-group).

Predicted ¹H NMR Spectrum

| Proton(s) | Expected δ (ppm) | Multiplicity | Key Coupling Constants (Hz) |

| H4 | 4.8 – 5.4 | ddd (doublet of doublet of doublets) | ²JHF ≈ 45-55, ³JHH(H4-H3), ³JHH(H4-H5) |

| H3 | 3.5 – 4.2 | m (multiplet) | ³JHH(H3-H4), ³JHH(H3-H2), ³JHF |

| H2, H5 | 2.8 – 3.8 | m (complex multiplets) | Diastereotopic protons, each a complex multiplet due to geminal and vicinal H-H and H-F couplings. |

| NH₂ | 1.5 – 3.0 | br s (broad singlet) | Exchangeable proton, may not be observed or may be very broad. |

Predicted ¹³C NMR Spectrum

| Carbon(s) | Expected δ (ppm) | Multiplicity (due to C-F) | Key Coupling Constants (Hz) |

| C4 | 90 – 100 | d (doublet) | ¹JCF ≈ 170-250 |

| C3 | 55 – 65 | d (doublet) | ²JCF ≈ 15-25 |

| C2, C5 | 45 – 55 | d (doublet) or t (triplet) | ³JCF and ²JCF ≈ 5-20 |

Note: The multiplicity described is solely from C-F coupling in a ¹H-decoupled spectrum. Acquiring a simultaneous ¹H and ¹⁹F decoupled spectrum can simplify these signals to singlets but requires specialized hardware.[13][14]

Section 3: Structure Elucidation with 2D NMR Spectroscopy

While 1D NMR provides a foundational view, the spectral complexity arising from diastereotopicity and heteronuclear couplings makes 2D NMR essential for unambiguous assignment.

Caption: Logical workflow for NMR-based structure elucidation.

Establishing Connectivity: COSY, HSQC, and HMBC

-

COSY (Correlation Spectroscopy): This is the first step to map the proton framework.[15][16] It will reveal cross-peaks between all J-coupled protons. A clear correlation path should be traceable from the H2 protons, through H3 and H4, to the H5 protons, confirming the contiguous pyrrolidine spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the carbon it is directly attached to.[4] It provides an unambiguous method to assign the protonated carbons (C2, C3, C4, C5) based on the previously assigned proton spectrum. For example, the complex multiplet identified as H4 in the ¹H spectrum will show a correlation to the downfield carbon signal split by fluorine (C4) in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is crucial for assigning non-protonated carbons (like those in an N-protecting group) and for confirming the overall structure by linking different spin systems.

Confirming Stereochemistry: NOESY/ROESY

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) is the definitive technique for confirming the relative stereochemistry.[17][18] These experiments detect protons that are close to each other in space, regardless of their through-bond connectivity.[19] For the (3S,4R) isomer, where the amino and fluoro groups are trans, the attached protons (H3 and H4) are also in a trans relationship. The key spatial relationships depend on the ring's preferred conformation (pucker), which is often an envelope or twisted form.[20][21]

Caption: Key NOESY correlations for confirming (3S,4R) stereochemistry.

Key Expected NOE Correlations:

-

Correlations to H3: Strong NOEs are expected from H3 to the protons that are cis to it on the same face of the ring. Depending on the ring pucker, this would typically involve one proton on C2 and one proton on C5.

-

Correlations to H4: Similarly, H4 will show NOEs to its cis neighbors on the opposite face of the ring, which will be the other proton on C2 and the other proton on C5.

-

Absence of H3-H4 NOE: A very weak or, more likely, absent NOE cross-peak between H3 and H4 would strongly support their trans relationship.

By carefully analyzing the pattern of NOE cross-peaks, the relative orientation of all protons around the ring can be definitively established, thus confirming the (3S,4R) stereochemistry.

Section 4: Experimental Protocols

Adherence to a standardized protocol is crucial for acquiring high-quality, reproducible NMR data.

Sample Preparation

-

Massing: Accurately weigh 5-10 mg of the purified (3S,4R)-3-amino-4-fluoropyrrolidine derivative.

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O, or MeOD-d₄). Ensure the solvent does not have signals that overlap with key analyte resonances.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing may be required.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.[1]

-

Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard.

Data Acquisition

The following are typical parameters for a 400 or 500 MHz spectrometer.

-

Instrument Setup:

-

Insert the sample, lock on the deuterium signal of the solvent, and tune the probe for the relevant nuclei (¹H, ¹³C, ¹⁹F).

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[1]

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm, centered around 5-6 ppm.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay (d1): 1-2 seconds.[1]

-

Acquisition Time (aq): 2-4 seconds.

-

-

¹³C{¹H} NMR Acquisition:

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: ~200-220 ppm.

-

Number of Scans: 1024-4096 scans, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

-

2D NMR Acquisition:

-

Utilize standard, gradient-selected (gs) pulse programs for COSY, HSQC, HMBC, and NOESY/ROESY experiments.

-

Optimize the spectral width in each dimension to cover all relevant signals.

-

For NOESY, a mixing time of 500-800 ms is typically a good starting point for small molecules.

-

The number of scans and increments should be adjusted to achieve an adequate signal-to-noise ratio.

-

Conclusion

The NMR analysis of (3S,4R)-3-amino-4-fluoropyrrolidine derivatives presents a fascinating challenge that requires a systematic and multi-faceted approach. The key spectral fingerprints of this scaffold are the downfield shifts of the pyrrolidine ring protons and carbons, the complex splitting patterns caused by extensive H-H, H-F, and C-F couplings, and the inherent diastereotopicity of the methylene protons. While 1D NMR provides initial clues, a full suite of 2D NMR experiments—particularly COSY for connectivity and NOESY/ROESY for stereochemistry—is indispensable for complete and unambiguous structural elucidation. The methodologies and predictive data outlined in this guide provide a robust framework for researchers to confidently characterize these valuable building blocks in drug discovery and development.

References

-

O'Hagan, D., et al. (2010). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. Available at: [Link]

-

Proprep. How can diastereomers be identified using 2D-COSY (Correlation Spectroscopy), and what structural features must be analyzed to differentiate these stereoisomers?. Available at: [Link]

-

Creative Biostructure. Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Available at: [Link]

-

O'Hagan, D., et al. (2010). Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs. ResearchGate. Available at: [Link]

-

Gerken, J. B., et al. (2014). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A. Available at: [Link]

-

Dabrowski, W., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. ResearchGate. Available at: [Link]

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available at: [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Available at: [Link]

-

ACD/Labs. (2019). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available at: [Link]

-

Kaderabkova, A., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]

-

Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link]

-

G Doss, G. A., et al. (2006). The NOE correlations of the signals in 1 H NMR spectra of compounds 4b–4d. ResearchGate. Available at: [Link]

-

LibreTexts Chemistry. (2021). 5.4: NOESY Spectra. Available at: [Link]

-

OChemSimplified. (2021). NMR Spectroscopy: Diastereotopism. YouTube. Available at: [Link]

-

ACD/Labs. Stereochemistry Information from NOESY/ROESY data … Part 1. Available at: [Link]

-

Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

-

Tireli, M. (2016). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?. ResearchGate. Available at: [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link]

-

Li, G., et al. (2007). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. National Institutes of Health. Available at: [Link]

-

Weigert, F. J., & Roberts, J. D. (1972). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

The Organic Chemistry Tutor. (2022). Stereochemistry | How to read NOESY spectrum?. YouTube. Available at: [Link]

-

Wikipedia. J-coupling. Available at: [Link]

-

Alemayehu, S., et al. (2010). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a. ResearchGate. Available at: [Link]

-

University of Potsdam. Coupling of Protons with Fluorine. ResearchGate. Available at: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

Kamer, K. J., et al. (2019). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. MDPI. Available at: [Link]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. Available at: [Link]

-

SpectraBase. Pyrrolidine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. J-coupling - Wikipedia [en.wikipedia.org]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 11. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 14. jeolusa.com [jeolusa.com]

- 15. proprep.com [proprep.com]

- 16. longdom.org [longdom.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. acdlabs.com [acdlabs.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate: A Key Building Block for Next-Generation Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks offer a unique confluence of properties—influencing metabolic stability, binding affinity, and lipophilicity—that can transform a promising lead compound into a viable clinical candidate. Among the most valuable of these synthons is the fluorinated pyrrolidine core.

This guide provides an in-depth technical overview of (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate , a chiral building block of significant interest in contemporary drug discovery. Its rigidified, three-dimensional structure, combined with the strategic placement of a fluorine atom and a versatile amino group, makes it a highly sought-after intermediate in the synthesis of complex therapeutic agents, particularly in the realm of autoimmune and inflammatory diseases. We will delve into its commercial availability, key physicochemical characteristics, strategic importance in synthesis, and best practices for its handling and application.

Core Compound Specifications

(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate is a Boc-protected aminopyrrolidine derivative with a specific stereochemical configuration that is crucial for its utility in targeted drug development.

| Property | Value | Source |

| CAS Number | 1174020-30-4 | [1][2] |

| Molecular Formula | C₉H₁₇FN₂O₂ | [1] |

| Molecular Weight | 204.24 g/mol | [1] |

| Purity (Typical) | ≥97% | [1][3] |

| Appearance | Off-white to light yellow solid | (General observation from supplier data) |

| Predicted Density | 1.13±0.1 g/cm³ | [4] |

| Predicted Boiling Point | 266.1±40.0 °C | [4] |

| Predicted Flash Point | 114.7±27.3 °C | [4] |

Commercial Sourcing and Availability

This building block is available from a range of specialized chemical suppliers catering to the research and development sector. When sourcing this material, it is imperative to verify the stereochemical purity, as the specific (3S,4R) configuration is often critical for achieving the desired biological activity in the final target molecule.

Table of Representative Commercial Suppliers:

| Supplier | Product Number (Example) | Noted Purity |

| PharmaBlock | PB07374 | ≥95% |

| Sunway Pharm Ltd. | CB47625 | 97% |

| ChemShuttle | CS-0058585 | Not specified |

| Echemi (via various traders) | Not applicable | Varies |

| BLD Pharm | BD00810168 | Not specified |

This list is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own due diligence when selecting a supplier.

The Strategic Importance in Drug Discovery: A Focus on Janus Kinase (JAK) Inhibitors

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known to enhance aqueous solubility and provide desirable vectors for molecular elaboration.[5] The introduction of a fluorine atom, as in (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate , offers further advantages. The C-F bond can increase metabolic stability by blocking sites of oxidative metabolism and can modulate the pKa of nearby functional groups, potentially enhancing target binding affinity through favorable electrostatic interactions.

A primary application of this building block is in the synthesis of Janus Kinase (JAK) inhibitors .[6][7] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling pathways of numerous cytokines and growth factors involved in inflammation and immunity. Inhibitors of the JAK-STAT pathway have emerged as a major class of therapeutics for autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.

Patents for novel therapeutic agents have explicitly cited the use of (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate (CAS 1174020-30-4) as a key intermediate in the synthesis of compounds for the treatment of autoimmune diseases.[8][9] The defined stereochemistry of this building block is essential for ensuring the precise three-dimensional arrangement required for potent and selective inhibition of the target kinase.

Caption: Generalized workflow for incorporating the fluoropyrrolidine building block into a JAK inhibitor scaffold.

Synthesis and Quality Control: A Technical Overview

While specific, detailed synthetic procedures for this exact molecule are often proprietary and found within patent literature, a representative synthesis can be inferred from established methods for creating similar fluorinated aminopyrrolidines. A common strategy involves the stereoselective functionalization of a pyrrolidine precursor.

Representative Synthetic Strategy

A plausible, though illustrative, synthetic pathway could involve the following key transformations:

-

Starting Material: A chiral, appropriately protected 3-hydroxypyrrolidine-1-carboxylate.

-

Fluorination: Introduction of the fluorine atom with inversion of stereochemistry at the C4 position. This is a critical step often achieved using reagents like diethylaminosulfur trifluoride (DAST). The choice of fluorinating agent is crucial for controlling stereochemistry and minimizing side reactions.

-

Introduction of the Amino Group: The amino functionality at the C3 position could be introduced via an azide intermediate (e.g., from an epoxide opening or displacement of a leaving group), followed by reduction.

-

Protection: The final Boc protection of the pyrrolidine nitrogen is typically straightforward if not already in place.

Caption: A conceptual flowchart for the synthesis of the target compound.

Analytical Characterization and Quality Control

For researchers using this building block, ensuring its identity and purity is paramount. A comprehensive Certificate of Analysis (CoA) from the supplier should be requested, typically including the following data:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the Boc group and other key functionalities. The spectra should be consistent with the assigned (3S,4R) structure.

-

Mass Spectrometry (MS): To verify the molecular weight (m/z [M+H]⁺ ≈ 205.1).

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity, typically reported as a percentage area.

-

Chiral HPLC: This is a critical analysis to confirm the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) and ensure the correct stereoisomer is being supplied.

Experimental Protocols: Handling and Application

Storage and Stability

Like most Boc-protected amines, (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate should be stored in a cool, dry, and well-ventilated place, away from strong acids and oxidizing agents.[10] The tert-butoxycarbonyl (Boc) group is labile under acidic conditions (e.g., trifluoroacetic acid, strong HCl), a property that is exploited for its removal during synthesis but requires care in handling and storage.[11]

Protocol: Boc Deprotection

This protocol describes the standard procedure for removing the Boc protecting group to liberate the secondary amine for subsequent reactions.

Materials:

-

(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate

-

Dichloromethane (DCM) or 1,4-Dioxane

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the Boc-protected starting material (1.0 eq) in DCM (approx. 0.1-0.2 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of the acidic reagent (e.g., 5-10 eq of TFA or a 4M solution of HCl in dioxane).

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Re-dissolve the residue in DCM and carefully neutralize by washing with saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, which can often be used in the next step without further purification.

Protocol: Amide Coupling Reaction

This protocol provides a representative example of coupling the primary amino group with a carboxylic acid to form an amide bond, a common reaction in the synthesis of drug candidates.

Materials:

-

(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate

-

Carboxylic acid of interest (1.0 - 1.2 eq)

-

Peptide coupling reagent, e.g., HATU or HBTU (1.1 - 1.3 eq)

-

A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a clean, dry, inert-atmosphere flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add the coupling reagent (e.g., HATU, 1.1 eq) and the base (DIPEA, 2.0 eq). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Add a solution of (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate (1.05 eq) in a small amount of DMF to the activated acid mixture.

-

Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Conclusion

(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate stands out as a high-value building block for medicinal chemists engaged in the design and synthesis of sophisticated therapeutics. Its unique combination of a stereodefined, fluorinated pyrrolidine core and orthogonal protecting groups provides a reliable and versatile platform for constructing complex molecules with finely tuned pharmacological profiles. As demonstrated by its application in the development of JAK inhibitors and other targeted therapies, a thorough understanding of its properties, handling, and reactivity is essential for leveraging its full potential in accelerating the drug discovery pipeline. Researchers are encouraged to secure high-quality material from reputable suppliers and validate its purity and stereochemical integrity to ensure the reliability and reproducibility of their synthetic efforts.

References

-

PubChem. (n.d.). tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). tert-Butyl (3R,4S)-3-amino-4-fluoro-pyrrolidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN112204028B - Tetrahydro-1H-pyrazino[2,1-a]isoindolylquinoline compounds for the treatment of autoimmune diseases.

-

Xiamen Equation Chemical Co., Ltd. (n.d.). (3S,4S)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). TETRAHYDRO-1H-PYRAZINO[2,1-A]ISOINDOLYLQUINOLINE COMPOUNDS FOR THE TREATMENT OF AUTOIMMUNE DISEASE.

-

Siu, T., et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676–9690. Retrieved from [Link]

-

Idborg, H., et al. (2025). Janus kinase inhibitors enhance prostanoid biosynthesis in human whole blood in vitro: implications for cardiovascular side effects and prevention strategies. Annals of the Rheumatic Diseases. Retrieved from [Link]

-

Roskoski, R. Jr. (2013). Inhibition of Janus kinase/signal Transducer and Activator of Transcription (JAK/STAT) Signalling Pathway in Rheumatoid Synovial Fibroblasts Using Small Molecule Compounds. Clinical & Experimental Immunology, 174(3), 337-47. Retrieved from [Link]

-

Winthrop, K. L. (2017). The emerging safety profile of JAK inhibitors in rheumatic disease. Nature Reviews Rheumatology, 13(4), 234-243. Retrieved from [Link]

Sources

- 1. iwatobipen.wordpress.com [iwatobipen.wordpress.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PharmaBlock USA Inc [pharmablock.com]

- 6. Pyridine-Fused Cyclic Amines [promotion.pharmablock.com]

- 7. equationchemical.com [equationchemical.com]

- 8. tert-Butyl (3R,4S)-3-Amino-4-fluoropyrrolidine-1-carboxylate [benchchem.com]

- 9. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Boc-(3S,4R)-3-amino-4-fluoropyrrolidine: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Pyrrolidines

In the landscape of modern medicinal chemistry, the pyrrolidine ring is a privileged scaffold, prized for its conformational rigidity, stereochemical complexity, and its ability to serve as a versatile building block in the synthesis of a wide array of biologically active molecules.[1] The strategic introduction of fluorine into this scaffold further enhances its utility, offering a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] Boc-(3S,4R)-3-amino-4-fluoropyrrolidine, a chiral, fluorinated pyrrolidine derivative, has emerged as a particularly valuable intermediate for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of its core properties, synthesis, and applications, underscoring its significance in the development of novel therapeutics.

Core Molecular Attributes

Boc-(3S,4R)-3-amino-4-fluoropyrrolidine, systematically named tert-butyl (3S,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate, is characterized by a precise arrangement of its functional groups, which dictates its reactivity and utility.[4]

| Property | Value | Source |

| Molecular Formula | C9H17FN2O2 | [4][5] |

| Molecular Weight | 204.24 g/mol | [4][] |

| Exact Mass | 204.12740595 Da | [7] |

| CAS Number | 1174020-30-4 | [4] |

| IUPAC Name | tert-butyl (3S,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate | [5] |

The cis stereochemistry of the amino and fluoro groups on the pyrrolidine ring, combined with the bulky tert-butyloxycarbonyl (Boc) protecting group, provides a unique conformational bias that can be exploited in stereoselective synthesis. The Boc group ensures the amine's nucleophilicity is masked, allowing for selective reactions at other positions, and can be readily removed under acidic conditions.[8]

Synthesis and Characterization: A Methodological Overview

The synthesis of enantiomerically pure fluorinated amino-pyrrolidines is a non-trivial endeavor, often requiring multi-step sequences with careful control of stereochemistry. While various synthetic routes have been developed, a common strategy involves the use of chiral starting materials and diastereoselective fluorination reactions.

A representative, albeit generalized, synthetic workflow is outlined below. The causality behind these steps lies in the need to introduce the key functional groups (amino and fluoro) with the correct stereochemistry on the pyrrolidine ring, starting from a more readily available chiral precursor.

Representative Synthetic Workflow

Caption: Generalized synthetic workflow for Boc-(3S,4R)-3-amino-4-fluoropyrrolidine.

Characterization Techniques

The structural integrity and purity of Boc-(3S,4R)-3-amino-4-fluoropyrrolidine are typically confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for confirming the chemical structure, stereochemistry, and purity of the compound. The coupling patterns and chemical shifts provide detailed information about the connectivity and spatial arrangement of the atoms.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity of the final product, ensuring that the desired stereoisomer is the major component.

Applications in Drug Discovery and Development

The unique structural features of Boc-(3S,4R)-3-amino-4-fluoropyrrolidine make it a valuable building block in the synthesis of a variety of therapeutic agents. The fluorinated pyrrolidine motif has been incorporated into molecules targeting a range of diseases.

-

Enzyme Inhibitors: The rigid pyrrolidine scaffold can effectively orient functional groups to fit into the active sites of enzymes. For instance, derivatives have been explored as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[9]

-

Antiviral Agents: The introduction of fluorine can enhance the metabolic stability and cell permeability of nucleoside analogs and other antiviral compounds.

-

Central Nervous System (CNS) Agents: The ability of fluorine to modulate lipophilicity can be leveraged to improve the blood-brain barrier penetration of drug candidates targeting CNS disorders.

-

Antibacterial Agents: The pyrrolidine scaffold is a common feature in many antibacterial drugs, and fluorination can enhance their potency and spectrum of activity.

The choice of the (3S,4R) stereoisomer is critical, as biological targets are chiral, and different stereoisomers can exhibit vastly different pharmacological activities.[10]

Experimental Protocol: Deprotection of the Boc Group

A common subsequent step in the utilization of this building block is the removal of the Boc protecting group to liberate the secondary amine of the pyrrolidine ring for further functionalization.

Objective: To efficiently remove the Boc protecting group from Boc-(3S,4R)-3-amino-4-fluoropyrrolidine.

Materials:

-

Boc-(3S,4R)-3-amino-4-fluoropyrrolidine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve Boc-(3S,4R)-3-amino-4-fluoropyrrolidine (1 equivalent) in dichloromethane (10 volumes).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (2-3 equivalents) to the stirred solution. The addition should be done dropwise to control the exothermic reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the deprotected product, (3S,4R)-3-amino-4-fluoropyrrolidine.

Trustworthiness of the Protocol: This is a standard and robust protocol for Boc deprotection.[8] The use of a volatile acid like TFA and a common solvent like DCM allows for easy removal of reagents post-reaction. The basic workup ensures that the free amine product is isolated in its neutral form.

Conclusion

Boc-(3S,4R)-3-amino-4-fluoropyrrolidine stands as a testament to the power of strategic molecular design in drug discovery. Its unique combination of a conformationally restricted scaffold, stereochemical purity, and the modulating effects of fluorine makes it an invaluable tool for medicinal chemists. A thorough understanding of its properties and reactivity is paramount for its effective utilization in the synthesis of next-generation therapeutics.

References

-

PubChem. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. [Link]

-

PubChem. (3S,4R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid. [Link]

-

PubChem. tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate. [Link]

-

Chemical Suppliers. tert-Butyl (3R,4S)-3-amino-4-fluoro-pyrrolidine-1-carboxylate. [Link]

-

ACS Publications. (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[5][][11]triazolo[1,5-a]- pyridin-6-ylphenyl)butanamide: A Selective α-Amino Amide. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

PubChem. 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine. [Link]

-

NIH National Library of Medicine. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. [Link]

-

NIH National Library of Medicine. Synthesis of Boc-protected bicycloproline. [Link]

-

PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

-

Medium. The Role of Fluorinated Amino Acids in Modern Drug Discovery. [Link]

-

ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. cis-1-Boc-3-amino-4-fluoropyrrolidine 97% | CAS: 1431720-86-3 | AChemBlock [achemblock.com]

- 7. tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate | C9H17FN2O2 | CID 45489881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tert-Butyl (3R,4S)-3-Amino-4-fluoropyrrolidine-1-carboxylate [benchchem.com]

- 11. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorinated Pyrrolidines in Modern Medicinal Chemistry: A Technical Guide

Abstract

The deliberate introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. When combined with the privileged pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle prevalent in numerous biologically active compounds, the resulting fluorinated pyrrolidines present a unique and highly advantageous class of building blocks for drug discovery. This technical guide provides an in-depth exploration of the multifaceted role of fluorinated pyrrolidines in medicinal chemistry, drawing on field-proven insights to elucidate the rationale behind their design, synthesis, and application. We will delve into the profound effects of fluorination on the pyrrolidine ring's conformation, metabolic stability, and target engagement, supported by experimental data and case studies of their successful implementation in drug development programs.

The Power of Synergy: Fluorine and the Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous motif in a vast array of natural products and synthetic drugs, prized for its three-dimensional structure and its ability to serve as a versatile scaffold for diverse chemical modifications.[1][2] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1]

Fluorine, the most electronegative element, possesses a unique combination of properties that make it highly attractive for drug design. Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of a hydrogen atom (1.20 Å), minimizing steric hindrance while profoundly altering electronic properties.[3] The strategic incorporation of fluorine into the pyrrolidine scaffold can lead to a synergistic enhancement of drug-like properties, addressing key challenges in drug development such as metabolic instability, poor bioavailability, and off-target effects.

The Fluorine Effect: Modulating Physicochemical Properties

The introduction of fluorine onto the pyrrolidine ring can dramatically influence a molecule's fundamental physicochemical properties, including its basicity (pKa), lipophilicity (LogP), and metabolic stability.

pKa Attenuation

The strong electron-withdrawing nature of fluorine significantly lowers the pKa of the pyrrolidine nitrogen. This reduction in basicity can be advantageous for several reasons. A lower pKa can reduce unwanted interactions with acidic cellular components and may improve oral bioavailability by altering the ionization state of the molecule at physiological pH.

| Compound | pKa | LogP | Reference |

| Pyrrolidine | 11.27 | 0.46 | [4][5] |

| (S)-3-Fluoropyrrolidine | 9.2 | 0.1 | [4][5] |

| 3,3-Difluoropyrrolidine | 7.4 | -0.1 | [4][5] |

Lipophilicity Modulation

The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can slightly increase LogP, the introduction of multiple fluorine atoms or fluoroalkyl groups often leads to a decrease in lipophilicity due to the increased polarity of the C-F bond.[6][7] This tunability allows medicinal chemists to fine-tune a compound's solubility and membrane permeability.

Enhanced Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong (~109 kcal/mol) and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[8] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic "soft spot" of a molecule can be effectively blocked, leading to a longer half-life and improved pharmacokinetic profile.

Conformational Control: The Gauche Effect and Ring Pucker

Fluorination exerts a profound influence on the conformational preferences of the pyrrolidine ring, a phenomenon primarily governed by stereoelectronic effects such as the gauche effect. This effect describes the tendency of a fluorine atom to orient itself gauche (at a 60° dihedral angle) to an adjacent electron-donating group, such as the lone pair of the nitrogen atom. This preference can lock the pyrrolidine ring into a specific pucker conformation (Cγ-exo or Cγ-endo), which in turn dictates the spatial arrangement of substituents and their interactions with a target protein.

This conformational rigidity can pre-organize a ligand for optimal binding to its target, reducing the entropic penalty of binding and leading to enhanced potency and selectivity.

Applications in Drug Discovery: Case Studies

The theoretical advantages of fluorinated pyrrolidines have been translated into tangible success in several drug discovery programs.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A prominent application of fluorinated pyrrolidines is in the development of inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.[9] DPP-4 inhibitors are a class of oral antihyperglycemic agents for the treatment of type 2 diabetes. The fluorinated pyrrolidine moiety often serves as a key pharmacophore, with the fluorine atom contributing to both enhanced potency and improved pharmacokinetic properties. X-ray crystallography studies have revealed that the fluorine atom can engage in favorable interactions with the enzyme's active site, further stabilizing the inhibitor-protein complex.[10][11]

Antiviral Agents: The Case of Pibrentasvir